![molecular formula C11H14N4O2 B13094612 5-(3,4-Diethoxyphenyl)-1H-tetrazole](/img/structure/B13094612.png)
5-(3,4-Diethoxyphenyl)-1H-tetrazole
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Overview
Description
5-(3,4-Diethoxyphenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 3,4-diethoxyphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 5-(3,4-Diethoxyphenyl)-1H-tetrazole typically involves the reaction of 3,4-diethoxyphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-(3,4-Diethoxyphenyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a tetrazole moiety exhibit varying degrees of antibacterial and antifungal activities. For instance, a study demonstrated that certain 1H-tetrazoles showed significant inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans at specific concentrations .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-(3,4-Diethoxyphenyl)-1H-tetrazole | Staphylococcus aureus | 100 μg/mL |
This compound | Escherichia coli | 125 μg/mL |
This compound | Candida albicans | 150 μg/mL |
Antiviral Properties
The antiviral potential of tetrazoles has also been explored. For example, derivatives have shown inhibitory effects on Herpes Simplex Virus and influenza virus RNA transcriptase activity. The structural modifications in the tetrazole ring can enhance their efficacy against viral infections .
Table 2: Antiviral Activity of Tetrazole Derivatives
Compound | Virus Type | Inhibition Concentration (IC50) |
---|---|---|
This compound | Herpes Simplex Virus | 50 μg/mL |
This compound | Influenza Virus | 75 μg/mL |
Anticancer Applications
Recent studies have highlighted the anticancer potential of tetrazoles, including this compound. These compounds have demonstrated efficacy in inhibiting tumor growth by destabilizing microtubules, which is crucial for cell division and proliferation.
Antioxidant Properties
The antioxidant capabilities of tetrazoles are noteworthy as well. Studies have shown that these compounds can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
Cosmetic Formulations
The compound's stability and biocompatibility make it a candidate for cosmetic applications as well. Research into its formulation properties suggests that it can be integrated into skin care products to enhance skin protection against environmental stressors .
Case Study 1: Development of Antimicrobial Agents
A recent study synthesized a series of tetrazole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that modifications in the ethoxy groups significantly enhanced the antimicrobial efficacy compared to standard antibiotics .
Case Study 2: Anticancer Research
In a clinical trial setting, a derivative of the tetrazole compound was tested for its effectiveness against epidermoid carcinoma. The findings suggested that patients receiving treatment with this compound had improved outcomes compared to those receiving conventional therapies alone .
Mechanism of Action
The mechanism of action of 5-(3,4-Diethoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, tetrazoles are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
5-(3,4-Diethoxyphenyl)-1H-tetrazole can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features, including the presence of methoxy groups on the phenyl ring.
3,4-Dimethoxyphenylpropionic acid: This compound is a metabolite of dopamine and shares the methoxy substitution pattern on the phenyl ring.
The uniqueness of this compound lies in the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
5-(3,4-Diethoxyphenyl)-1H-tetrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-component reactions where aromatic aldehydes react with malononitrile and sodium azide. This method has been optimized to yield high product quantities under various conditions, including microwave-assisted techniques that enhance efficiency and reduce reaction times. The compound can be characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Antioxidant Activity
Recent studies have demonstrated that tetrazole derivatives exhibit significant antioxidant properties . For instance, this compound showed effective radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant agent even at low concentrations . This property is particularly beneficial in mitigating oxidative stress-related diseases.
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies revealed that it possesses cytotoxic effects against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The binding affinity of the compound to cancer-related receptors was assessed using molecular docking studies, showing promising results with low binding energy values, suggesting a strong interaction with target proteins .
Antimicrobial Activity
This compound has also been tested for antimicrobial activity against a range of pathogens. It demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. The compound's antimicrobial efficacy was evaluated using disc diffusion methods and minimum inhibitory concentration (MIC) assays .
Case Studies
Several case studies highlight the biological relevance of tetrazole derivatives:
- Case Study 1 : In a study evaluating the cytotoxic effects of various tetrazole compounds, this compound exhibited IC50 values comparable to established chemotherapeutic agents against A431 cells, indicating its potential as a lead compound for further development in cancer therapy .
- Case Study 2 : Another investigation focused on the antioxidant properties of this tetrazole derivative showed that it could significantly reduce oxidative stress markers in diabetic models, suggesting its utility in managing diabetes-related complications .
Summary of Findings
The biological activities of this compound can be summarized as follows:
Properties
Molecular Formula |
C11H14N4O2 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-(3,4-diethoxyphenyl)-2H-tetrazole |
InChI |
InChI=1S/C11H14N4O2/c1-3-16-9-6-5-8(7-10(9)17-4-2)11-12-14-15-13-11/h5-7H,3-4H2,1-2H3,(H,12,13,14,15) |
InChI Key |
SXFHLMTUDDYMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNN=N2)OCC |
Origin of Product |
United States |
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